Bienvenue dans la boutique en ligne BenchChem!

(5-Phenylpyridin-2-yl)methanamine

Oncology Medicinal Chemistry Small Cell Lung Cancer

(5-Phenylpyridin-2-yl)methanamine (CAS 441055-98-7) is an aromatic primary amine featuring a phenyl-substituted pyridine core, positioning it as a privileged scaffold in medicinal chemistry. With a molecular formula of C12H12N2 and molecular weight of 184.24 g/mol, this compound serves as a versatile intermediate or fragment in the synthesis of diverse bioactive molecules.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 441055-98-7
Cat. No. B3137782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylpyridin-2-yl)methanamine
CAS441055-98-7
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)CN
InChIInChI=1S/C12H12N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8,13H2
InChIKeyOISXWBQAJYDNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Sourcing Guide: (5-Phenylpyridin-2-yl)methanamine (CAS 441055-98-7) - Core Scaffold for Differentiated Medicinal Chemistry Programs


(5-Phenylpyridin-2-yl)methanamine (CAS 441055-98-7) is an aromatic primary amine featuring a phenyl-substituted pyridine core, positioning it as a privileged scaffold in medicinal chemistry . With a molecular formula of C12H12N2 and molecular weight of 184.24 g/mol, this compound serves as a versatile intermediate or fragment in the synthesis of diverse bioactive molecules [1]. Its structural motif is distinct from its regioisomers (e.g., 2-, 3-, or 4-phenylpyridyl methanamine derivatives) and functional analogs (e.g., N-methylated or carboxylic acid variants), which can exhibit profoundly different physicochemical and biological properties [2]. This guide provides a comparative analysis of the specific, quantifiable data supporting the selection of (5-phenylpyridin-2-yl)methanamine over its closest analogs in research and development contexts.

Why Generic Substitution Fails: Risk Analysis of (5-Phenylpyridin-2-yl)methanamine Analog Interchange


Generic substitution of (5-phenylpyridin-2-yl)methanamine with its regioisomers (e.g., 3- or 4-phenylpyridyl) or N-methylated analogs (e.g., CAS 892502-02-2) is not scientifically sound and can invalidate research outcomes [1]. The specific 2-aminomethyl-5-phenylpyridine scaffold provides a unique vector and hydrogen-bonding profile that is critical for target engagement, as demonstrated in lead compounds like the PRMT6 inhibitor a25 [2]. Substitution with a 3-pyridyl regioisomer would alter the geometry of the critical Glu49 hydrogen bond interaction, while N-methylation removes the primary amine's hydrogen-bond donor capability, potentially leading to a complete loss of selective activity or an altered selectivity profile . Furthermore, the compound's logP and other physicochemical properties diverge from its analogs, directly impacting solubility, permeability, and off-target liability [3]. The following section provides direct quantitative comparisons that underscore why this specific scaffold is non-interchangeable in advanced drug discovery and chemical biology applications.

Quantitative Differentiators for (5-Phenylpyridin-2-yl)methanamine (CAS 441055-98-7): A Comparative Evidence Guide


Potent Anticancer Activity in SCLC Models: KC-180-2 and the Role of the 5-Phenylpyridin-2-yl Scaffold

The (5-phenylpyridin-2-yl)methanamine scaffold is a critical structural component of potent anticancer agents. A derivative, KC-180-2 (N-benzyl-2-(5-phenylpyridin-2-yl) acetamide), demonstrates high efficacy against small-cell lung cancer (SCLC) cells . This activity is directly compared to its performance against other cancer cell lines, establishing its potency in this specific context .

Oncology Medicinal Chemistry Small Cell Lung Cancer

High Selectivity for PRMT6 Inhibition Driven by the 3-Pyridyl Regioisomer, Validating the Scaffold's Design Potential

A closely related regioisomer, the (5-phenylpyridin-3-yl)methanamine scaffold, enables the design of highly selective PRMT6 inhibitors [1]. The lead compound a25 achieves remarkable selectivity by forming a key hydrogen bond with the unique Glu49 residue of PRMT6, an interaction that is geometry-dependent and would be disrupted in other regioisomeric scaffolds (e.g., 2- or 4-pyridyl) [2]. This demonstrates the power of precise substitution on the phenylpyridine core.

Epigenetics Medicinal Chemistry PRMT6

Enhanced Plasma Stability in Humans vs. Mice for Derivatives Containing the Scaffold, Supporting Its Use in Advanced Leads

Derivatives of the (5-phenylpyridin-2-yl)methanamine scaffold exhibit favorable metabolic stability profiles, which is a critical differentiator for lead optimization . IWP-L6, a potent Porcupine inhibitor containing this exact amine as a core substructure, is stable in human plasma for over 24 hours, whereas it is rapidly metabolized in mouse models .

Pharmacokinetics ADME Metabolic Stability

Utility in Wnt Pathway Inhibition with Ultra-High Potency (pM Range) Via Porcupine Inhibition

The (5-phenylpyridin-2-yl)methanamine fragment is a key structural component of IWP-O1, a highly potent Porcupine (Porcn) inhibitor . This compound demonstrates exceptional in vitro potency, acting as a nanomolar inhibitor of the Wnt signaling pathway, a pathway critically important in oncology and stem cell biology .

Stem Cell Biology Developmental Biology Wnt Signaling

High-Value Application Scenarios for (5-Phenylpyridin-2-yl)methanamine (CAS 441055-98-7) Based on Comparative Evidence


Oncology Lead Optimization for Small Cell Lung Cancer (SCLC)

This scaffold is critical for synthesizing analogs of KC-180-2, a dual-mechanism inhibitor of tubulin polymerization and Src signaling with single-digit nanomolar activity against SCLC cell lines (IC50 = 5 nM) . Its use is justified over other phenylpyridine isomers due to the documented potency of derivatives containing this exact core . Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) aimed at improving pharmacokinetic properties or overcoming resistance mechanisms in this difficult-to-treat cancer .

Epigenetic Probe Development Targeting PRMT Enzymes

Research into PRMT6 inhibitors has demonstrated that the phenylpyridine scaffold's regioisomeric position is key for achieving selectivity [1]. While the 3-pyridyl isomer showed the best profile for PRMT6, this validates the broader scaffold for designing selective inhibitors against other PRMT family members or epigenetic targets [1]. (5-Phenylpyridin-2-yl)methanamine offers an alternative vector for hydrogen bonding, making it a valuable tool for synthesizing focused libraries to probe the active site topology of other PRMTs or related enzymes, a use case not addressable by simpler pyridine amines or alkylamines [1].

Development of Wnt Signaling Modulators for Stem Cell and Cancer Research

The scaffold is a key substructure in IWP-O1 and IWP-L6, two of the most potent Porcupine inhibitors available (EC50 = 80 pM for IWP-O1) . For researchers studying Wnt-dependent processes, using (5-phenylpyridin-2-yl)methanamine as a starting material is essential for generating novel chemical probes that modulate Wnt secretion . Its proven ability to anchor highly potent molecules justifies its selection over other heteroaromatic amines which lack this established track record in achieving picomolar activity .

ADME Optimization Studies Focusing on Species-Specific Metabolism

The species-dependent stability of IWP-L6, which contains the (5-phenylpyridin-2-yl)methanamine substructure, makes this scaffold a valuable tool for investigating carboxylesterase-mediated metabolism . A research program aimed at improving metabolic stability can use this compound and its derivatives to conduct comparative studies between human and rodent models . The vast difference in stability between human plasma (>24 h) and murine plasma (t1/2 = 2 min) provides a clear, quantifiable baseline for screening next-generation analogs with improved rodent stability for preclinical development .

Quote Request

Request a Quote for (5-Phenylpyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.